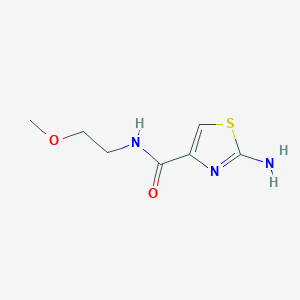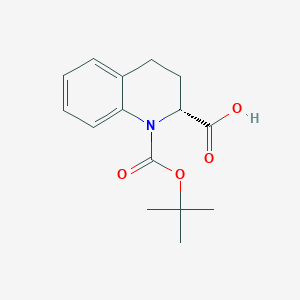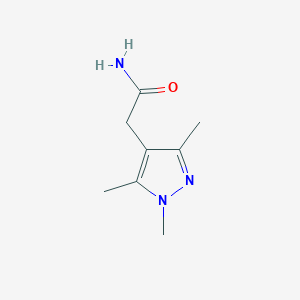
1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Vue d'ensemble
Description
“1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-YL)piperidine” is a chemical compound with the molecular formula C15H25N3O3 and a molecular weight of 295.39 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring substituted at the 3-position with an isopropyl-1,2,4-oxadiazol-5-yl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 295.39 and a molecular formula of C15H25N3O3 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of derivatives and analogues of 1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine has been a subject of interest due to their potential biological activities. Studies demonstrate the synthesis of N-substituted derivatives through a series of chemical reactions, showcasing the versatility and adaptability of the oxadiazol and piperidine scaffolds for generating compounds with potential biological activities (Khalid et al., 2016; Khalid et al., 2016).
Biological Activities
Compounds bearing the 1,3,4-oxadiazole and piperidine moieties have been extensively studied for their biological activities. Research has identified several compounds within this class that exhibit moderate to strong antibacterial activity against various bacterial strains. Additionally, some of these compounds have shown significant inhibitory activity against enzymes such as acetylcholinesterase, indicating potential for therapeutic applications (Iqbal et al., 2020; Krasavin et al., 2014).
Chemical Properties and Reactions
The chemical properties and reactions of this compound derivatives have also been explored, demonstrating the compound's potential as a versatile building block in organic synthesis. Studies have detailed the regioselective and stereospecific synthesis processes, highlighting the compound's utility in creating structurally diverse and complex molecules (Hou et al., 2017).
Potential Therapeutic Applications
Further research into the compound's derivatives has revealed their potential as therapeutic agents. For example, compounds synthesized from this compound have been evaluated for their antiproliferative activities, acting as tubulin inhibitors, which could have implications for cancer therapy (Krasavin et al., 2014).
Mécanisme D'action
Target of action
The targets of oxadiazoles can vary widely depending on their specific structures and functional groups. They have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of oxadiazoles also depends on their specific structures and targets. They can act as inhibitors, activators, or modulators of their targets, leading to changes in the biological activities of these targets .
Biochemical pathways
The affected biochemical pathways can be diverse, depending on the specific targets of the oxadiazoles. They can be involved in various cellular processes, such as signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxadiazoles can be influenced by factors such as their size, polarity, and functional groups. These properties can affect their bioavailability, half-life, and potential for drug-drug interactions .
Result of action
The molecular and cellular effects of oxadiazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of oxadiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-YL)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may alter metabolic pathways within the cell, impacting the overall cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity This binding can result in changes in gene expression, enzyme activity, and overall cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular behavior and function, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10(2)12-16-13(21-17-12)11-7-6-8-18(9-11)14(19)20-15(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXRKRVNELPYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128454 | |
| Record name | 1,1-Dimethylethyl 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-24-5 | |
| Record name | 1,1-Dimethylethyl 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)

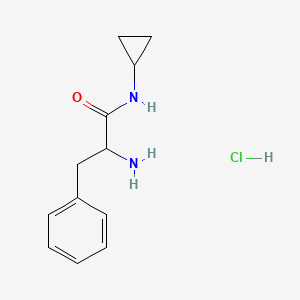
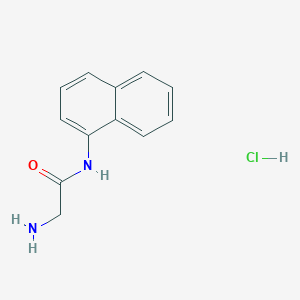
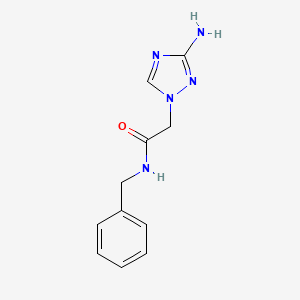
![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)
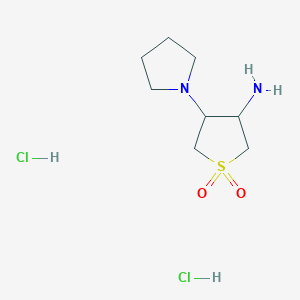
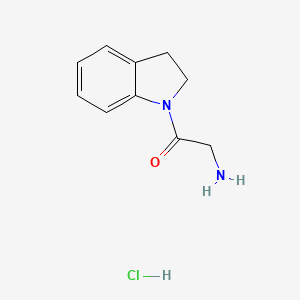
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)

